2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate
Overview
Description
2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate is a carbamate insecticide widely used in agriculture to control pests. It was first synthesized in the 1960s and has since been recognized for its high efficacy and low toxicity to mammals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate typically involves the reaction of 2-chloroethanol with 4-(acetylamino)-3-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol), typically under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation: Products include hydroxyl derivatives.
Scientific Research Applications
2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its effects on insect physiology and its potential use as a model compound for studying carbamate toxicity.
Medicine: Investigated for its potential use in developing new insecticides with lower toxicity to humans.
Industry: Used in the formulation of agricultural pesticides to control a wide range of pests.
Mechanism of Action
The mechanism of action of 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission and eventual paralysis of the insect.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action but higher toxicity to mammals.
Methomyl: A carbamate insecticide with a broader spectrum of activity but also higher toxicity.
Aldicarb: A highly toxic carbamate insecticide with systemic activity.
Uniqueness
2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate is unique due to its high efficacy against pests and low toxicity to mammals, making it a safer alternative to other carbamate insecticides.
Properties
IUPAC Name |
2-chloroethyl N-(4-acetamido-3-methoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-8(16)14-10-4-3-9(7-11(10)18-2)15-12(17)19-6-5-13/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGRNIJBPSDPKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)OCCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193293 | |
Record name | 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206077-95-3 | |
Record name | 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206077-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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